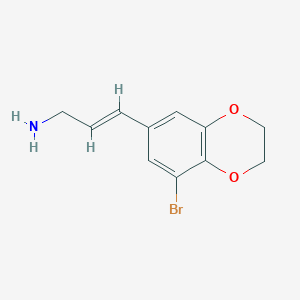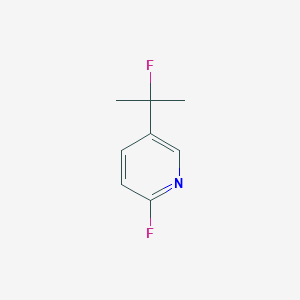
4-methyl-5-(3-pyrrolidinylmethyl)Pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-5-[(pyrrolidin-3-yl)methyl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrolidine moiety
Preparation Methods
The synthesis of 4-methyl-5-[(pyrrolidin-3-yl)methyl]pyrimidine typically involves the construction of the pyrimidine ring followed by the introduction of the pyrrolidine substituent. One common method involves the condensation of appropriate precursors under controlled conditions. For example, the reaction between a pyrimidine derivative and a pyrrolidine derivative can be catalyzed by a base such as sodium hydroxide or ethoxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-methyl-5-[(pyrrolidin-3-yl)methyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyrimidine ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-methyl-5-[(pyrrolidin-3-yl)methyl]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-5-[(pyrrolidin-3-yl)methyl]pyrimidine involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain proteins, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
4-methyl-5-[(pyrrolidin-3-yl)methyl]pyrimidine can be compared with other similar compounds such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and have similar biological activities.
Pyrimidine derivatives: These compounds share the pyrimidine ring and are used in various medicinal applications.
Pyrrolizines and pyrrolidine-2-one: These compounds have structural similarities and can exhibit similar biological profiles.
The uniqueness of 4-methyl-5-[(pyrrolidin-3-yl)methyl]pyrimidine lies in its combined structural features, which can lead to distinct biological activities and applications.
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
4-methyl-5-(pyrrolidin-3-ylmethyl)pyrimidine |
InChI |
InChI=1S/C10H15N3/c1-8-10(6-12-7-13-8)4-9-2-3-11-5-9/h6-7,9,11H,2-5H2,1H3 |
InChI Key |
SKOVSDLWICBVCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=NC=C1CC2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


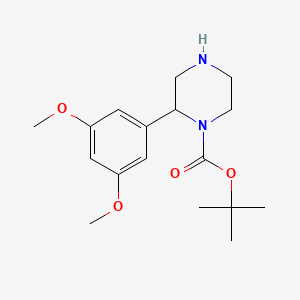
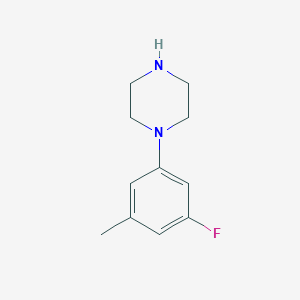
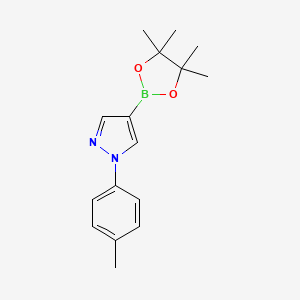
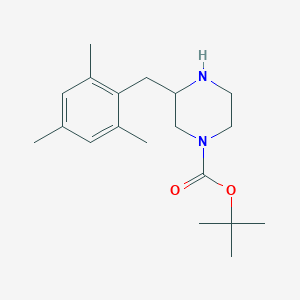
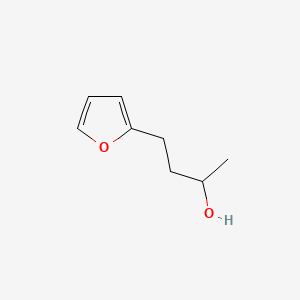
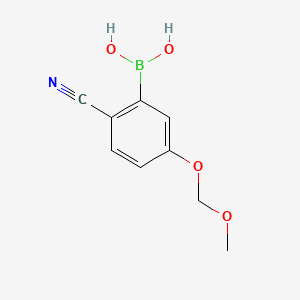
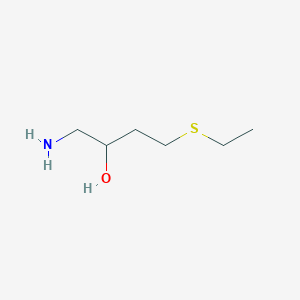

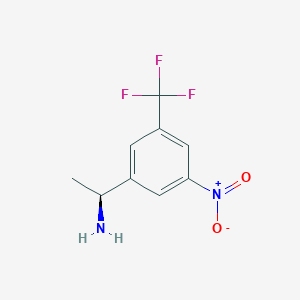

![5-[3-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13608419.png)
